molecular formula C10H8BrFN4OS B10920875 4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1-methyl-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10920875
M. Wt: 331.17 g/mol
InChI Key: DAOQKLZMGIVTTE-YIXHJXPBSA-N
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Description

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with bromine, fluorine, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
  • 5-Fluoro-2-thienylmethanol
  • 1-Methyl-1H-pyrazole-3-carbohydrazide

Uniqueness

What sets 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C10H8BrFN4OS

Molecular Weight

331.17 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H8BrFN4OS/c1-16-5-7(11)9(15-16)10(17)14-13-4-6-2-3-8(12)18-6/h2-5H,1H3,(H,14,17)/b13-4+

InChI Key

DAOQKLZMGIVTTE-YIXHJXPBSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(S2)F)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(S2)F)Br

Origin of Product

United States

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